4-(4-Cyclohexylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine
Description
4-(4-Cyclohexylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Properties
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)20-19-18(21-14-22-20)16-8-4-5-9-17(16)25-19/h4-5,8-9,14-15H,1-3,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDSEFWMKQKHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the use of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to achieve satisfactory yields .
Chemical Reactions Analysis
4-(4-Cyclohexylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Cyclohexylpiperazin-1-yl)-1
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine involves the inhibition of PARP-1 enzyme activity. By inhibiting PARP-1, the compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA double-strand breaks. This results in the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway .
Comparison with Similar Compounds
4-(4-Cyclohexylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 4-(4-Cyclohexylpiperazin-1-yl)-2-methyl 1benzofuro[3,2-d]pyrimidine : This compound has a similar structure but with a methyl group at the 2-position.
- 4-[(4-Cyclohexylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole : This compound contains a sulfonyl group and a benzoxadiazole moiety, offering different biological activities .
The uniqueness of 4-(4-Cyclohexylpiperazin-1-yl)-1benzofuro[3,2-d]pyrimidine lies in its specific inhibition of PARP-1 and its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
